AChE-IN-37

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AChE-IN-37, also known as compound A2, is an acetylcholinesterase inhibitor with an inhibitory concentration (IC50) of 0.23 µM . This compound is known for its ability to alter reactive oxygen species levels and modulate the expression of nuclear factor erythroid 2-related factor 2 . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Preparation Methods

The synthetic routes and reaction conditions for AChE-IN-37 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption . The preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to create a clear solution . Industrial production methods are not specified, indicating that the compound is primarily used in laboratory settings.

Chemical Reactions Analysis

AChE-IN-37 undergoes various chemical reactions, including inhibition of acetylcholinesterase activity. The compound interacts with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the inhibited acetylcholinesterase enzyme, which results in increased levels of acetylcholine in the synapses .

Scientific Research Applications

AChE-IN-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of acetylcholinesterase and its effects on reactive oxygen species levels . In biology, the compound is used to investigate the modulation of nuclear factor erythroid 2-related factor 2 expression . In medicine, this compound is studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in understanding the cholinergic system and developing new treatments for related disorders .

Mechanism of Action

The mechanism of action of AChE-IN-37 involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By binding to the enzyme’s active site, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synapses . This results in enhanced cholinergic transmission, which is beneficial in treating neurodegenerative diseases . The molecular targets of this compound include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

AChE-IN-37 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . These compounds also inhibit acetylcholinesterase but differ in their chemical structures and inhibitory concentrations. Donepezil, for example, has a different binding affinity and mechanism of action compared to this compound . Rivastigmine and Galantamine also have unique properties that distinguish them from this compound . The uniqueness of this compound lies in its specific inhibitory concentration and its ability to modulate reactive oxygen species levels and nuclear factor erythroid 2-related factor 2 expression .

Properties

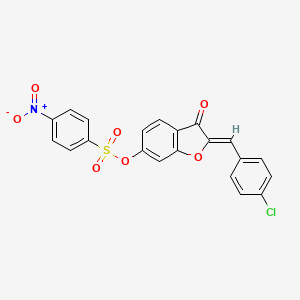

Molecular Formula |

C21H12ClNO7S |

|---|---|

Molecular Weight |

457.8 g/mol |

IUPAC Name |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11- |

InChI Key |

ADTADMRCNRGNDS-JAIQZWGSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)

![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)

![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)